In Vitro Potency Against L. donovani Wild-Type: DNDI-6174 EC50 Compared to Clinical Antileishmanials
DNDI-6174 exhibits EC50 of 24 ± 1 nM against wild-type L. donovani promastigotes [1]. This potency places DNDI-6174 in a lower nanomolar range than several current standard-of-care agents. Miltefosine demonstrates EC50 values of approximately 2-5 μM against L. donovani promastigotes (representing a >80-fold difference) [2]. Paromomycin exhibits EC50 values in the 50-100 μM range (approximately 2000- to 4000-fold less potent) [2]. Amphotericin B shows EC50 of approximately 100-200 nM, roughly 4- to 8-fold less potent than DNDI-6174 [3].
| Evidence Dimension | In vitro potency (EC50) against L. donovani promastigotes |
|---|---|
| Target Compound Data | EC50 = 24 ± 1 nM (weighted mean ± SD of ≥3 biological replicates) |
| Comparator Or Baseline | Miltefosine: EC50 ~2-5 μM; Paromomycin: EC50 ~50-100 μM; Amphotericin B: EC50 ~100-200 nM |
| Quantified Difference | DNDI-6174 is approximately 83- to 208-fold more potent than miltefosine, 2,083- to 4,167-fold more potent than paromomycin, and 4- to 8-fold more potent than amphotericin B |
| Conditions | L. donovani promastigote culture; biological replicates with technical replicates |
Why This Matters
Lower nanomolar potency enables lower dosing requirements and reduces compound consumption in high-throughput screening campaigns, directly impacting procurement volume and assay cost-efficiency.
- [1] Braillard S, Keenan M, Breese KJ, et al. DNDI-6174 is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1. Sci Transl Med. 2023;15(726):eadh9902. Table 2 and Supplementary Data. View Source
- [2] Vermeersch M, da Luz RI, Toté K, et al. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs. Antimicrob Agents Chemother. 2009;53(9):3855-3859. View Source
- [3] Seifert K, Escobar P, Croft SL. In vitro activity of anti-leishmanial drugs against Leishmania donovani. J Antimicrob Chemother. 2010;65(3):492-495. View Source
